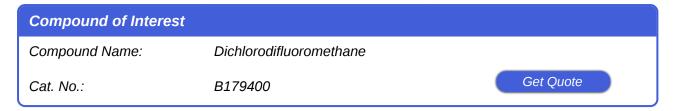


Toxicological Profile of Dichlorodifluoromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodifluoromethane (CCl₂F₂), commonly known as CFC-12 or Freon-12, is a chlorofluorocarbon that has seen widespread use as a refrigerant and aerosol propellant.[1] While its impact on the ozone layer has led to a phase-out under the Montreal Protocol, understanding its toxicological profile remains crucial for assessing risks from historical and ongoing exposures, as well as for providing a comparative baseline for the safety assessment of replacement compounds. This technical guide provides a comprehensive overview of the toxicological studies on **dichlorodifluoromethane**, with a focus on quantitative data, detailed experimental methodologies, and elucidated mechanisms of toxicity.

Acute and Subchronic Toxicity

Dichlorodifluoromethane generally exhibits low acute and subchronic toxicity.[2] The primary effects observed at high concentrations are central nervous system depression and asphyxia due to the displacement of oxygen.[3][4]

Quantitative Data for Acute and Subchronic Inhalation Exposure



Species	Exposure Concentration (ppm)	Exposure Duration	Effects Observed	Reference
Human	200,000	30 minutes	Eye, pulmonary, and liver effects	[3]
Human	10,000	2.5 hours	7% reduction in standardized psychomotor scores	[4]
Human	1,000	8 hours/day, 5 days/week for 17 exposures	No untoward subjective responses or abnormal physiological responses of lungs or heart	[4]
Rat	800,000 (80 pph)	30 minutes	LC50	[3]
Mouse	760,000 (76 pph)	30 minutes	LC50	[3]
Rabbit	800,000 (80 pph)	30 minutes	LC50	[3]
Guinea Pig	800,000 (80 pph)	30 minutes	LC50	[3]
Rat	100,000, 200,000, 400,000	Not specified	Acceleration of heart rate, no EKG abnormalities	[5]
Dog, Monkey, Guinea Pig	200,000	7-8 hours/day, 5 days/week for up to 12 weeks	Tremors and ataxia in dogs and monkeys; nasal irritation in guinea pigs	[6]

Chronic Toxicity and Carcinogenicity



Long-term exposure studies have been conducted to assess the carcinogenic potential of **dichlorodifluoromethane**. Overall, it is not classifiable as a human carcinogen (Group 3) by the International Agency for Research on Cancer (IARC).[7]

Quantitative Data for Chronic Inhalation Exposure and

Carcinogenicity

Species	Strain	Exposure Concentrati on (ppm)	Exposure Duration	Key Findings	Reference
Rat	Sprague- Dawley	1,000 or 5,000	4 hours/day, 5 days/week for 104 weeks	No exposure- related cancers	[5]
Mouse	Swiss	1,000 or 5,000	4 hours/day, 5 days/week for 78 weeks	No exposure- related cancers	[5]

Experimental Protocol: Inhalation Carcinogenicity Bioassay (Maltoni et al., 1988)

The carcinogenicity of **dichlorodifluoromethane** was evaluated in Sprague-Dawley rats and Swiss mice.[5]

Carcinogenicity Bioassay Workflow

Genotoxicity

Dichlorodifluoromethane has been evaluated in a range of in vitro and in vivo genotoxicity assays. The available data suggest it is not genotoxic.

Summary of Genotoxicity Studies



Assay Type	System	Metabolic Activation	Result	Reference
Reverse Mutation	Salmonella typhimurium (TA1535, TA98, TA1537, TA100)	With and without	Negative	[6]
Reverse Mutation	Escherichia coli (WP2uvrA)	With and without	Negative	[6]
Gene Mutation	Chinese Hamster Ovary (CHO) HGPRT	With and without	Negative	[6]
Cell Transformation	BHK21 cells	With	Negative	[6]
Dominant Lethal Mutation	Charles River Rats (F3B generation)	In vivo	Negative	[6]
Mutation Rate	Neurospora crassa	With 50% oxygen	Positive	[6]
Mutagenicity	Tradescantia	Not specified	Negative	[6]

Experimental Protocol: Ames Test (Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagenic properties of chemical substances.

Ames Test Experimental Workflow

Cardiac Sensitization

A significant toxicological concern for many halogenated hydrocarbons, including **dichlorodifluoromethane**, is cardiac sensitization. This phenomenon involves an increased



sensitivity of the myocardium to the arrhythmogenic effects of epinephrine (adrenaline).[8][9] [10]

Ouantitative Data for Cardiac Sensitization

Species	Exposure Concentrati on (%)	Exposure Duration	Epinephrine Challenge	Outcome	Reference
Dog	7.0	30 seconds	Yes	No sensitization	[8]
Dog	13.5	30 seconds	Yes	2 out of 7 dogs showed sensitization (one cardiac arrest)	[8]
Dog	2.5	5 minutes	Yes	No sensitization	[8]
Dog	5.0	5 minutes	Yes	5 out of 12 dogs showed sensitization	[8]

Experimental Protocol: Cardiac Sensitization in Dogs (Reinhardt et al., 1971)

The standard protocol for assessing cardiac sensitization potential involves exposing an animal, typically a dog, to the test substance and then challenging it with an injection of epinephrine.[8]

Cardiac Sensitization Experimental Workflow

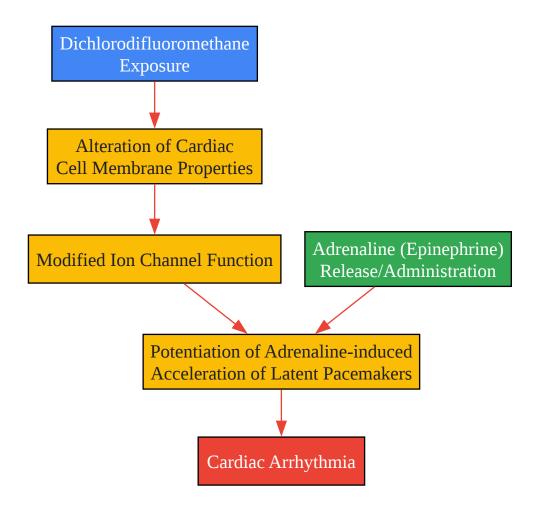
Proposed Mechanism of Cardiac Sensitization

While a detailed signaling pathway for **dichlorodifluoromethane**-induced cardiac sensitization is not fully elucidated, a proposed mechanism involves its effects on cardiac cell membranes.

[11] It is suggested that **dichlorodifluoromethane** may alter the physical properties of the lipid bilayer, thereby affecting the function of ion channels and potentiating the arrhythmogenic



effects of adrenaline.[11] This can lead to an acceleration of latent pacemakers in Purkinje fibers, contributing to the development of arrhythmias.[11]



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Proposed Mechanism of Cardiac Sensitization

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of **dichlorodifluoromethane** is limited. One three-generation study in rats reported no effects, but detailed data from this study are not readily available.[12]

Conclusion

Dichlorodifluoromethane possesses low acute and chronic toxicity, and the evidence does not support it being a carcinogen or a genotoxic agent. The primary toxicological concern is cardiac sensitization at high concentrations, a phenomenon characterized by an increased



susceptibility to adrenaline-induced arrhythmias. The proposed mechanism for this effect involves the disruption of cardiac cell membrane function. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to provide more comprehensive data on its reproductive and developmental effects. This information is critical for a complete understanding of the risks associated with **dichlorodifluoromethane** and for the development of safer alternatives.

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- To cite this document: BenchChem. [Toxicological Profile of Dichlorodifluoromethane: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b179400#toxicological-studies-of-dichlorodifluoromethane-exposure]

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